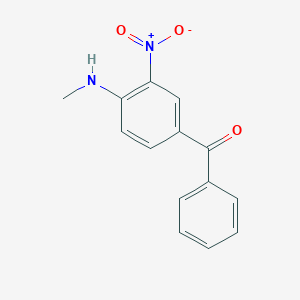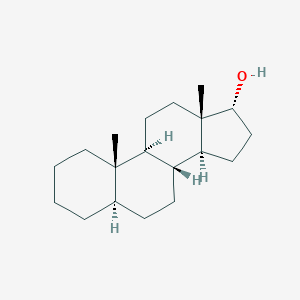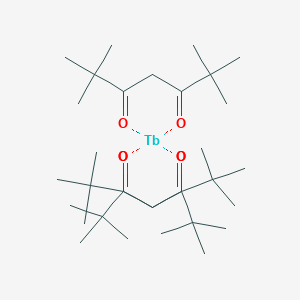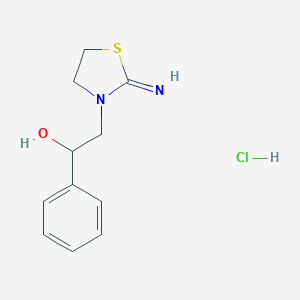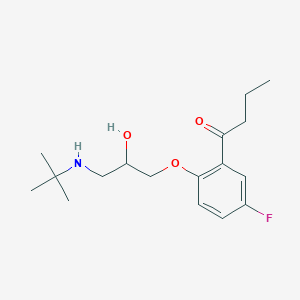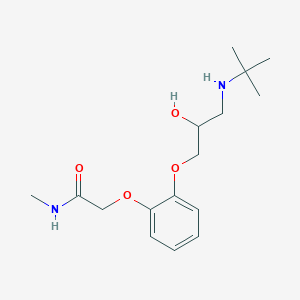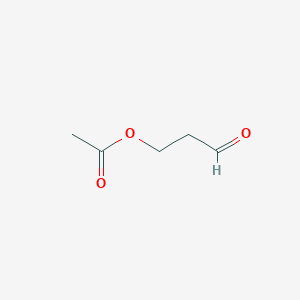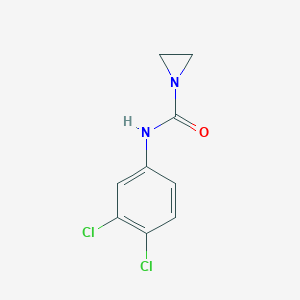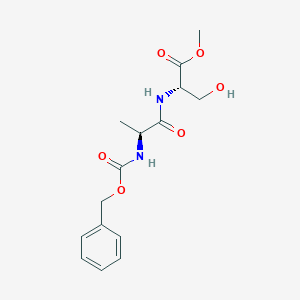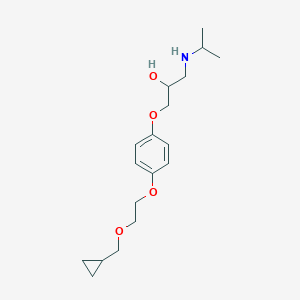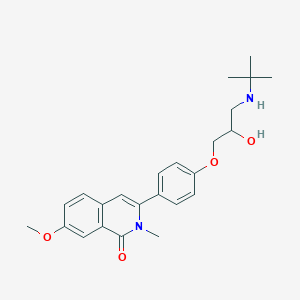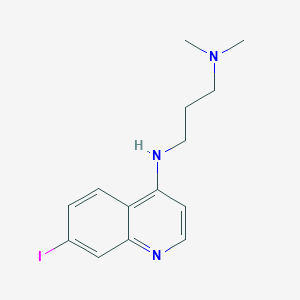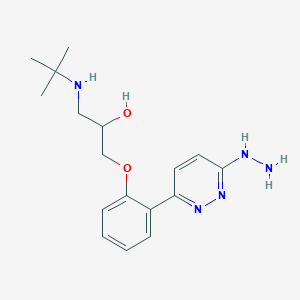
1-(4-Bromophenoxy)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bromophenol compounds involves various strategies. For instance, a bromophenol was isolated from the red alga Symphyocladia latiuscula and characterized using spectroscopic evidence . Another paper describes a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, which could be analogous to the synthesis of 1-(4-Bromophenoxy)-2-propanone . Additionally, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for chemoselective preparation of bromodifluoromethyl thiazoles is reported, which demonstrates the versatility of brominated synthons in organic synthesis .
Molecular Structure Analysis
The molecular structure of bromophenol compounds can be complex, as seen in the study of a cyclohexanonyl bromophenol . The structure and stereochemistry of related compounds have been elucidated using X-ray crystallographic analysis, as in the case of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one . These studies provide a foundation for understanding the molecular structure of 1-(4-Bromophenoxy)-2-propanone.
Chemical Reactions Analysis
Brominated compounds are known to undergo various chemical reactions. For example, the thermal decomposition of brominated flame retardants has been studied, revealing mechanisms such as hydrogen shifts and bimolecular condensation reactions . The reactivity of bromophenol compounds with different reagents, leading to the formation of heterocyclic systems, is also documented .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from spectroscopic, XRD, and computational studies. For instance, the spectroscopic and XRD analysis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provides insights into the intermolecular contacts and molecular geometry . The crystal structures of related compounds, such as 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, have been determined, which can help predict the properties of 1-(4-Bromophenoxy)-2-propanone .
Wissenschaftliche Forschungsanwendungen
Sorption of Phenoxy Herbicides to Soil and Minerals
Research has demonstrated the significance of soil parameters such as pH, organic carbon content, and iron oxides in the sorption of phenoxy herbicides, which are chemically related to "1-(4-Bromophenoxy)-2-propanone" (Werner et al., 2012). This study provides insights into how similar brominated compounds may interact with environmental matrices, highlighting the relevance of understanding these interactions for pollution management and remediation strategies.
Environmental Concentrations and Toxicology of Brominated Phenols
Brominated phenols, which share structural similarities with "1-(4-Bromophenoxy)-2-propanone," are widely produced for use in various industrial applications. Studies on these compounds focus on their occurrence in the environment, toxicokinetics, and toxicodynamics, illustrating the need for further research on their environmental fate and potential health impacts (Koch & Sures, 2018).
Microbial Production of Propanol
The microbial production of propanol, a process relevant to "1-(4-Bromophenoxy)-2-propanone" due to its propanone moiety, has been explored for its potential applications in biofuels and as a precursor for chemical synthesis. Advances in metabolic engineering and fermentation strategies highlight the challenges and opportunities in utilizing microbes for the production of valuable chemicals from renewable resources (Walther & François, 2016).
Novel Brominated Flame Retardants in Consumer Goods
The occurrence and impact of novel brominated flame retardants, including those structurally related to "1-(4-Bromophenoxy)-2-propanone," in consumer goods and the environment have been reviewed. This research emphasizes the importance of monitoring these compounds due to their potential health and ecological risks (Zuiderveen et al., 2020).
Downstream Processing of Biologically Produced Diols
The review on the downstream processing of biologically produced diols, such as 1,3-propanediol, sheds light on the challenges and advancements in the separation and purification processes essential for the industrial production of chemicals. This research is indirectly relevant to "1-(4-Bromophenoxy)-2-propanone" by highlighting the importance of efficient processing techniques in biotechnological applications (Xiu & Zeng, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPFUJANAPAZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564353 |
Source


|
| Record name | 1-(4-Bromophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)propan-2-one | |
CAS RN |
18621-22-2 |
Source


|
| Record name | 1-(4-Bromophenoxy)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

